molecular formula C15H22N2O B12812843 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane

6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane

Cat. No.: B12812843
M. Wt: 246.35 g/mol
InChI Key: KNUUTQGNHIMDOK-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-6,9-diazaspiro[45]decane is a synthetic organic compound characterized by a spirocyclic structure

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decane

InChI

InChI=1S/C15H22N2O/c1-18-14-6-4-13(5-7-14)17-11-10-16-12-15(17)8-2-3-9-15/h4-7,16H,2-3,8-12H2,1H3

InChI Key

KNUUTQGNHIMDOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC23CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane typically involves the reaction of 4-methoxyphenyl derivatives with diazaspirodecane precursors. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane exhibits anticonvulsant properties. In a study assessing various derivatives, this compound showed a significant reduction in seizure activity in animal models. Specifically, it was found to be more potent than traditional anticonvulsants like Phenobarbital and Ethosuximide, with an ED50 value of 0.0043 mmol/kg in the maximal electroshock seizure (MES) test . This potency suggests potential for development as a new class of anticonvulsant medications.

Analgesic and Anti-inflammatory Properties

In addition to its anticonvulsant effects, the compound has been evaluated for analgesic and anti-inflammatory activities. A study investigated its efficacy using various pain models in mice, revealing significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema . The results indicated that the compound could serve as a promising candidate for pain management therapies.

Case Study 1: Anticonvulsant Efficacy

A detailed investigation into the anticonvulsant profiles of several derivatives of this compound highlighted its superior efficacy compared to established treatments. The study utilized both the pentylenetetrazole (PTZ) and MES models to evaluate seizure control, confirming that this compound could be a valuable addition to existing therapies for epilepsy management .

Case Study 2: Analgesic Activity

Another study focused on the analgesic potential of this compound through behavioral assays in rodent models. The findings demonstrated that it significantly reduced pain responses without causing notable motor impairments at therapeutic doses, indicating a favorable safety profile for potential clinical use .

Summary Table of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAnticonvulsant agentED50 = 0.0043 mmol/kg (more potent than Phenobarbital)
Analgesic and anti-inflammatory agentSignificant pain relief observed
Research ToolChemical probes for biological studiesUseful in studying neurotransmitter interactions

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane is unique due to its specific combination of a spirocyclic core with a 4-methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms in its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders.

Chemical Structure and Synthesis

The structural formula of this compound is characterized by a methoxy group attached to a phenyl ring, enhancing its chemical properties and biological interactions. The synthesis typically involves several steps, including the use of oxidizing and reducing agents under controlled conditions to achieve the desired molecular configuration.

Biological Activity Overview

Research indicates that this compound exhibits significant anticonvulsant properties. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with various receptors in the central nervous system (CNS). This compound shows promise for treating conditions such as epilepsy by potentially reducing seizure activity.

Anticonvulsant Efficacy

In studies evaluating its anticonvulsant activity, this compound demonstrated an effective dose (ED50) significantly lower than that of standard anticonvulsants like Phenobarbital and Ethosuximide. For instance, it exhibited an ED50 of 0.0043 mmol kg0.0043\text{ mmol kg} in the maximal electroshock (MES) test, indicating a potency approximately 14 times greater than Phenobarbital (ED50 = 0.06 mmol kg0.06\text{ mmol kg}) and 214 times greater than Ethosuximide (ED50 = 0.92 mmol kg0.92\text{ mmol kg}) .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, possibly enhancing inhibitory neurotransmission.
  • Ion Channel Interaction : It may affect ion channel activity, particularly those involved in neuronal excitability.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
9-Methyl-6,9-diazaspiro[4.5]decaneMethyl group at the 9-positionModerate anticonvulsant activity
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dioneAdditional carbonyl groupsIncreased reactivity but lower activity
2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decaneOxygen atom in spiro frameworkVaries; less potent than methoxy-substituted versions

The presence of the methoxyphenyl group in this compound enhances its biological activity compared to others lacking such substituents.

Case Studies and Research Findings

Several studies have focused on the anticonvulsant properties of this compound:

  • Study on Anticonvulsant Activity : In a controlled experiment involving adult male Swiss albino mice, compounds similar to this compound were tested for their ability to inhibit acetic acid-induced writhing and carrageenan-induced paw edema. The results indicated significant analgesic and anti-inflammatory effects alongside anticonvulsant activity .
  • Neurotoxicity Assessment : In neurotoxicity screening, it was noted that even at maximum administered doses, the compound did not exhibit minimal motor impairment, suggesting a favorable safety profile for further development in clinical settings .

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